molecular formula C14H21NO6 B5002909 2-[2-(2,5-Dimethylphenoxy)ethylamino]ethanol;oxalic acid

2-[2-(2,5-Dimethylphenoxy)ethylamino]ethanol;oxalic acid

Cat. No.: B5002909
M. Wt: 299.32 g/mol
InChI Key: KQQBCTIEKGKOLX-UHFFFAOYSA-N
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Description

2-[2-(2,5-Dimethylphenoxy)ethylamino]ethanol;oxalic acid is an organic compound that combines the properties of both an amine and an alcohol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2,5-Dimethylphenoxy)ethylamino]ethanol typically involves the reaction of 2,5-dimethylphenol with ethylene oxide to form 2-(2,5-dimethylphenoxy)ethanol. This intermediate is then reacted with ethylene diamine to produce the final compound. The reaction conditions usually involve controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-[2-(2,5-Dimethylphenoxy)ethylamino]ethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amine derivatives.

Scientific Research Applications

2-[2-(2,5-Dimethylphenoxy)ethylamino]ethanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Investigated for its potential as a biochemical probe or reagent.

    Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or antiviral agent.

    Industry: Utilized in the production of surfactants, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[2-(2,5-Dimethylphenoxy)ethylamino]ethanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-[2-(Dimethylamino)ethoxy]ethanol: Similar in structure but lacks the phenoxy group.

    2-(2,5-Dimethylphenoxy)ethanol: Lacks the amino group present in the target compound.

Uniqueness

2-[2-(2,5-Dimethylphenoxy)ethylamino]ethanol is unique due to the presence of both the phenoxy and amino groups, which confer distinct chemical and biological properties. This dual functionality makes it versatile for various applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

2-[2-(2,5-dimethylphenoxy)ethylamino]ethanol;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2.C2H2O4/c1-10-3-4-11(2)12(9-10)15-8-6-13-5-7-14;3-1(4)2(5)6/h3-4,9,13-14H,5-8H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQQBCTIEKGKOLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OCCNCCO.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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